1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione
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Overview
Description
1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family It is characterized by its unique structure, which includes a purine ring substituted with methyl and propyl groups
Mechanism of Action
Target of Action
Similar compounds such as xanthine and its derivatives have been known to interact with various targets including adenosine receptors and phosphodiesterase (pde) enzymes .
Mode of Action
It’s worth noting that xanthine derivatives have been reported to exhibit their biological activities through antagonistic action on adenosine receptors and inhibition of pde enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione typically involves the alkylation of a purine precursor. One common method is the reaction of 1-methylxanthine with propyl halides under basic conditions. The reaction proceeds as follows:
Starting Material: 1-methylxanthine
Reagents: Propyl bromide or propyl chloride
Conditions: Basic conditions, typically using a base such as potassium carbonate or sodium hydroxide
Solvent: Anhydrous acetone or dimethylformamide (DMF)
Temperature: Reflux conditions (approximately 80-100°C)
The reaction yields this compound after purification, typically through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its potential role in cellular signaling pathways.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-methylxanthine: A precursor in the synthesis of 1-methyl-8,9-dipropyl-3,9-dihydro-1H-purine-2,6-dione.
1,3-dimethylxanthine:
1,3,7-trimethylxanthine:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-methyl-8,9-dipropyl-3H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-4-6-8-13-9-10(16(8)7-5-2)14-12(18)15(3)11(9)17/h4-7H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAQNLROJBJQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CCC)NC(=O)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356422 |
Source
|
Record name | STK596664 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61080-34-0 |
Source
|
Record name | STK596664 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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